molecular formula C5H12O B1164970 3-Methylbutanol-1,2-13C2

3-Methylbutanol-1,2-13C2

Cat. No.: B1164970
M. Wt: 90.13
Attention: For research use only. Not for human or veterinary use.
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Description

Fundamental Principles of Stable Isotope Tracing

Stable isotope tracing is founded on the principle of introducing a molecule enriched with a stable isotope into a biological system and monitoring its transformation and incorporation into other molecules. researchgate.net All elements exist as a mixture of isotopes, each having a characteristic natural abundance. For instance, carbon is predominantly the light isotope ¹²C (98.89% abundance), with a small fraction existing as the heavy stable isotope ¹³C (1.11% abundance). nih.gov

When a ¹³C-labeled substrate is introduced into a cell or organism, it enters specific metabolic pathways. creative-proteomics.com As the labeled substrate is metabolized, the ¹³C atoms are distributed among various downstream metabolites. By analyzing the mass distribution of these metabolites, researchers can deduce the pathways through which the tracer has traveled and quantify the rate of metabolic reactions, a practice known as metabolic flux analysis. researchgate.netcreative-proteomics.com

The process involves several key steps:

Introduction of the Labeled Tracer: A substrate containing one or more ¹³C atoms is administered to the biological system.

Metabolic Conversion: The organism's metabolic machinery processes the labeled substrate.

Sample Analysis: Samples are collected, and the metabolites are extracted and analyzed, typically by MS or NMR.

Data Interpretation: The pattern and extent of ¹³C incorporation into different metabolites reveal the activity of various metabolic pathways. researchgate.net

This approach provides a dynamic view of metabolism that is not achievable with traditional biochemical assays. nih.gov

Importance of Site-Specific 13C Enrichment for Mechanistic Elucidation

While uniformly labeling a molecule with ¹³C (where all carbon atoms are replaced with ¹³C) is a common strategy, site-specific labeling offers a more nuanced and powerful approach for dissecting complex metabolic networks. wikipedia.org In site-specific labeling, ¹³C atoms are placed at specific, known positions within a molecule. wikipedia.org This precision allows researchers to trace the fate of individual atoms through a series of biochemical reactions.

The key advantages of site-specific ¹³C enrichment include:

Resolving Ambiguous Pathways: By tracking the position of the ¹³C label, it is possible to distinguish between two or more potential metabolic routes that a molecule could take. nih.gov

Determining Reaction Mechanisms: The rearrangement of atoms during a chemical transformation can be precisely followed, providing direct evidence for a proposed reaction mechanism. rsc.org

Simplifying Complex Spectra: In NMR spectroscopy, site-specific labeling can simplify otherwise complex spectra, facilitating the assignment of signals and the extraction of structural and dynamic information. nih.govoup.com

For example, by using [3-¹³C]-pyruvate, researchers can achieve selective ¹³C enrichment at specific positions in ribonucleotides, which aids in studying the structure and dynamics of RNA. nih.gov This level of detail is often crucial for understanding the intricate regulation of metabolic pathways and for identifying the specific enzymes involved.

Rationale for Investigating 3-Methylbutanol-1,2-¹³C₂ as a Research Probe

3-Methyl-1-butanol, also known as isoamyl alcohol, is a five-carbon alcohol that is a natural product of amino acid metabolism, specifically the catabolism of leucine (B10760876). researchgate.netresearchgate.netresearchgate.net It is also a significant compound in various industrial applications, including its use as a biofuel and a flavor compound. researchgate.netatamankimya.comasm.org The biosynthesis of 3-methyl-1-butanol proceeds through the Ehrlich pathway, where the amino acid leucine is converted to its corresponding α-keto acid, α-ketoisocaproate, which is then decarboxylated to 3-methylbutanal (B7770604) and subsequently reduced to 3-methyl-1-butanol. researchgate.netresearchgate.net

The use of 3-Methylbutanol-1,2-¹³C₂ as a research probe is driven by the desire to quantitatively trace the metabolic flux through the leucine degradation pathway and related metabolic networks. By labeling the C1 and C2 positions, researchers can gain specific insights into the enzymatic steps involved in its formation and subsequent metabolism.

Key Research Applications and Findings:

Research AreaOrganism/SystemKey Findings
Metabolic Engineering for Biofuel Production Escherichia coli, Corynebacterium glutamicum, Synechocystis sp.Engineered strains can overproduce 3-methyl-1-butanol from glucose. researchgate.netasm.orgnih.gov ¹³C-labeling helps to identify bottlenecks and optimize the metabolic pathway for increased yield. asm.org
Flavor Development in Fermented Foods Lactococcus lactis, Saccharomyces cerevisiaeThe production of 3-methyl-1-butanol contributes to the flavor profile of cheese and alcoholic beverages. nih.govacs.orgnih.gov Isotope tracing with ¹³C-labeled leucine elucidates the contribution of different metabolic routes to its formation. nih.gov
Nucleic Acid Purification In vitro molecular biology protocols3-Methyl-1-butanol (isoamyl alcohol) is a component of the phenol-chloroform extraction method used to purify DNA and RNA, where it helps to inhibit RNase activity and reduce foaming. fujifilm.comsigmaaldrich.compnas.org

The specific labeling pattern of 3-Methylbutanol-1,2-¹³C₂ allows for the precise tracking of the carbon backbone derived from leucine. This is particularly valuable in studies aiming to quantify the relative contributions of different carbon sources to the production of 3-methyl-1-butanol and to understand how environmental or genetic perturbations affect the flux through this pathway. For instance, in wine fermentation, ¹³C-labeled leucine has been used to determine the proportion of isoamyl alcohol (3-methyl-1-butanol) that is derived directly from leucine versus being synthesized de novo from other carbon sources. nih.gov

Properties

Molecular Formula

C5H12O

Molecular Weight

90.13

Purity

95% min.

Synonyms

3-Methylbutanol-1,2-13C2

Origin of Product

United States

Synthetic Methodologies for 3 Methylbutanol 1,2 13c2

Chemical Synthesis Approaches for Regioselective ¹³C Incorporation

The chemical synthesis of 3-Methylbutanol-1,2-¹³C₂ necessitates a regioselective approach to ensure the precise placement of the two carbon-13 atoms at the C1 and C2 positions. This is typically achieved through multi-step reaction pathways starting from commercially available ¹³C-labeled precursors.

Precursor Selection and Derivatization Strategies

The choice of the initial ¹³C-labeled precursor is critical for an efficient synthesis. A common and logical starting point is a two-carbon molecule where both carbons are labeled with ¹³C. Commercially available precursors such as [1,2-¹³C₂]acetic acid or [1,2-¹³C₂]acetaldehyde serve as excellent foundational blocks.

Table 1: Potential ¹³C-Labeled Precursors for Synthesis

Precursor MoleculeFormulaLabeled PositionsUtility
[1,2-¹³C₂]Acetic Acid¹³CH₃¹³COOHC1, C2Can be reduced to the corresponding labeled ethanol (B145695) or converted to other functional groups.
[1,2-¹³C₂]Acetaldehyde¹³CH₃¹³CHOC1, C2A direct precursor for reactions involving the formation of a C-C bond at the carbonyl carbon.
[1,2-¹³C₂]Ethylene Oxide(¹³CH₂)₂OC1, C2A highly reactive electrophile for nucleophilic ring-opening reactions to introduce the 1,2-¹³C₂ unit.

These precursors can be derivatized to facilitate subsequent coupling reactions. For instance, [1,2-¹³C₂]acetic acid can be reduced to [1,2-¹³C₂]ethanol, which can then be converted to a corresponding halide (e.g., [1,2-¹³C₂]ethyl bromide) for use in Grignard reagent formation.

Multi-step Reaction Pathways for 1,2-¹³C₂ Labeling

A plausible synthetic route involves the strategic combination of Grignard reactions or the ring-opening of a labeled epoxide.

Route A: Grignard Reaction with a Labeled Aldehyde

Preparation of the Grignard Reagent: The synthesis begins with the reaction of isobutyl bromide with magnesium metal in anhydrous ether to form isobutylmagnesium bromide. This reagent provides the isobutyl moiety of the target molecule.

Reaction with Labeled Acetaldehyde: The isobutylmagnesium bromide is then reacted with [1,2-¹³C₂]acetaldehyde. The nucleophilic isobutyl group attacks the electrophilic carbonyl carbon of the labeled acetaldehyde.

Acidic Workup: Subsequent hydrolysis of the resulting magnesium alkoxide with a dilute acid (e.g., H₃O⁺) yields 3-Methylbutanol-1,2-¹³C₂. This reaction specifically places the ¹³C labels at the C1 (carbinol) and C2 positions.

Route B: Ring-Opening of a Labeled Epoxide

Preparation of the Grignard Reagent: As in the previous route, isobutylmagnesium bromide is prepared.

Reaction with Labeled Ethylene Oxide: The Grignard reagent is reacted with [1,2-¹³C₂]ethylene oxide. The isobutyl carbanion attacks one of the carbon atoms of the epoxide ring in an Sₙ2 reaction, forcing the ring to open.

Acidic Workup: An acidic workup protonates the resulting alkoxide to furnish the final product, 3-Methylbutanol-1,2-¹³C₂. This method also ensures the desired regiochemistry of the ¹³C labels.

Purification and Characterization of Synthetic 3-Methylbutanol-1,2-¹³C₂

Purification of the volatile 3-Methylbutanol-1,2-¹³C₂ is typically achieved through fractional distillation to separate it from any unreacted starting materials and side products. Further purification can be performed using preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Characterization is crucial to confirm the identity, purity, and, most importantly, the precise location of the isotopic labels.

Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak (M⁺) that is two mass units higher than that of the unlabeled compound. Fragmentation patterns can also help confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is the definitive technique for confirming the isotopic labeling. The spectrum will exhibit strong signals for C1 and C2, and the presence of ¹³C-¹³C coupling between these two adjacent atoms will be observed as splitting of these signals, confirming the 1,2-labeling pattern. ¹H-NMR will also show the effects of ¹³C coupling, with the protons on C1 and C2 appearing as complex multiplets.

Table 2: Expected Spectroscopic Data for 3-Methylbutanol-1,2-¹³C₂

TechniqueExpected Observation
Mass Spectrometry (EI)Molecular ion (M⁺) at m/z 90 (unlabeled is 88).
¹³C-NMRTwo highly enriched signals for C1 and C2, showing ¹J(C1,C2) coupling.
¹H-NMRComplex splitting patterns for protons attached to C1 and C2 due to ¹H-¹³C coupling.

Biosynthetic Production of ¹³C-Labeled 3-Methylbutanol

Biosynthesis offers an alternative, "greener" route to isotopically labeled compounds, leveraging the metabolic machinery of microorganisms.

Microbial Fermentation Strategies with ¹³C-Enriched Substrates

Certain microorganisms, particularly yeast (like Saccharomyces cerevisiae) and some bacteria (like Escherichia coli), naturally produce 3-methylbutanol as a fusel alcohol during fermentation. By providing a ¹³C-enriched carbon source in the growth medium, this label can be incorporated into the final product.

To achieve the specific 1,2-¹³C₂ labeling pattern, a substrate that is a direct precursor to the acetyl-CoA that forms the backbone of the amino acid leucine (B10760876) is required. A common strategy is to use [1,2-¹³C₂]glucose as the primary carbon source in the fermentation medium. Through glycolysis, this labeled glucose is converted to labeled pyruvate (B1213749) and subsequently to labeled acetyl-CoA, which then enters the amino acid biosynthetic pathways.

Enzymatic Pathways for 3-Methylbutanol Biosynthesis from Labeled Precursors (e.g., ¹³C-Leucine, ¹³C-α-Ketoisocaproate)

The biosynthesis of 3-methylbutanol is intimately linked to the catabolism of the amino acid leucine, following the Ehrlich pathway.

Transamination: The process begins with the transamination of leucine to α-ketoisocaproate, catalyzed by a branched-chain amino acid aminotransferase.

Decarboxylation: α-Ketoisocaproate is then decarboxylated by α-keto acid decarboxylase to form 3-methylbutanal (B7770604).

Reduction: Finally, 3-methylbutanal is reduced to 3-methylbutanol by an alcohol dehydrogenase.

To produce 3-Methylbutanol-1,2-¹³C₂, one could theoretically supply the microbial culture with ¹³C-labeled leucine or α-ketoisocaproate where the labels are in the appropriate positions. For instance, feeding the fermentation with L-leucine labeled at the C1 and C2 positions would directly lead to the desired labeled 3-methylbutanol. Similarly, providing [1,2-¹³C₂]-α-ketoisocaproate would also serve as a direct precursor. These methods offer greater labeling specificity compared to using a general carbon source like glucose.

Metabolic Engineering of Host Organisms for Enhanced ¹³C Incorporation

The biosynthesis of isotopically labeled 3-Methylbutanol-1,2-¹³C₂ is achieved by cultivating genetically engineered microorganisms on a substrate specifically enriched with ¹³C at the desired positions. The core strategy involves redirecting the host's natural metabolic pathways to efficiently convert the labeled carbon source into the target molecule. Host organisms such as Escherichia coli and Corynebacterium glutamicum are frequently selected for this purpose due to their well-characterized metabolisms and the availability of advanced genetic engineering tools. asm.orgfrontiersin.orgnih.gov

The production of 3-methylbutanol leverages the cell's native L-leucine biosynthetic pathway. asm.orgnih.gov Carbon flux is channeled from a central carbon source, such as ¹³C-labeled glucose, towards the synthesis of 2-ketoisocaproate, the direct precursor to 3-methylbutanol. To achieve the specific 1,2-¹³C₂ labeling pattern, a custom-synthesized glucose molecule, labeled at specific carbons that will ultimately form the C1 and C2 positions of the butanol backbone, would be required as the fermentation feedstock.

Several key metabolic engineering strategies are employed to maximize the incorporation of ¹³C and enhance the production titer:

Pathway Upregulation: Key enzymes in the L-leucine pathway are overexpressed to increase the metabolic pull towards 2-ketoisocaproate. This often involves placing genes from the leuABCD operon under the control of strong, inducible promoters. researchgate.net

Introduction of a Heterologous Pathway: The final conversion steps are typically engineered by introducing heterologous enzymes. A keto acid decarboxylase (kivd), often sourced from organisms like Lactococcus lactis, is introduced to convert 2-ketoisocaproate to 3-methylbutanal. Subsequently, an overexpressed alcohol dehydrogenase (adh) reduces the aldehyde to the final product, 3-methylbutanol. nih.govresearchgate.net

Elimination of Competing Pathways: To ensure the ¹³C label is not diverted into unwanted byproducts, competing metabolic pathways are removed through gene knockouts. Common targets include genes responsible for the formation of lactate (B86563) (ldh) or the E1 subunit of the pyruvate dehydrogenase complex (aceE), which redirects pyruvate towards the desired pathway. nih.govresearchgate.net Deleting transaminases (ilvE, tyrB) that convert keto acids into amino acids can further increase the precursor pool available for alcohol synthesis. asm.org

Removal of Feedback Inhibition: Native biosynthetic pathways are often regulated by feedback inhibition, where high concentrations of the final product (e.g., leucine) inhibit the first enzyme in the pathway (LeuA). To overcome this, feedback-resistant mutants of leuA can be engineered and expressed, allowing for sustained high-level production. researchgate.net

The effectiveness of these strategies has been demonstrated in various studies focused on producing the unlabeled analogue, 3-methyl-1-butanol. The principles are directly applicable to the production of the isotopically labeled version by simply substituting the carbon source.

Host OrganismKey Genetic ModificationsTiter of 3-Methyl-1-Butanol AchievedReference
Escherichia coliOverexpression of leuABCD, kivd, adh; Deletion of ilvE, tyrB1.28 g/L asm.orgnih.gov
Escherichia coliRandom mutagenesis and selection; Two-phase fermentation9.5 g/L nih.gov
Corynebacterium glutamicumOverexpression of kivd (from L. lactis) and adh3 (from Z. mobilis)0.182 g/L nih.gov
Corynebacterium glutamicumSame as above, with additional deletion of aceE and ldh0.497 g/L nih.gov

Isolation and Purification of Biosynthetically Derived 3-Methylbutanol-1,2-¹³C₂

Following fermentation, the biosynthesized 3-Methylbutanol-1,2-¹³C₂ must be separated from the complex aqueous environment of the culture broth. The broth contains a mixture of water, residual nutrients, salts, microbial biomass, and other metabolic byproducts. google.comgoogle.com The purification process is critical for obtaining the labeled compound at a high purity required for its intended applications.

Subsequent purification steps are designed to isolate the 3-methylbutanol from the organic extractant and any remaining impurities.

Distillation: This is a primary method for purifying alcohols. juniperpublishers.com Leveraging the difference in boiling points between 3-methylbutanol (approx. 131 °C) and the extraction solvent (oleyl alcohol, >300 °C) or water (100 °C), fractional distillation can effectively separate the components to yield a highly purified product.

Liquid-Liquid Extraction: This technique can be used to further refine the product by selectively transferring it between two immiscible liquid phases, removing impurities that may have similar boiling points.

Extractive Distillation: For separating components with close boiling points (azeotropes), a solvent is added to alter the relative volatility of the mixture, facilitating separation via distillation. juniperpublishers.com

The final purified 3-Methylbutanol-1,2-¹³C₂ is typically characterized using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its chemical identity, purity, and the precise location of the ¹³C labels.

Property / MethodDescriptionRelevance to Purification
Boiling Point 131-132 °CThe significant difference from the boiling points of water (100 °C) and common extractants like oleyl alcohol (>300 °C) makes fractional distillation a highly effective purification method.
Solubility in Water 2.7 g/100 mL at 20 °CLimited solubility facilitates its partitioning into an organic phase during liquid-liquid extraction or two-phase fermentation.
Two-Phase Fermentation In situ extraction using a water-immiscible solvent (e.g., oleyl alcohol).Reduces product toxicity to the microbial host and serves as the primary separation step, concentrating the product and removing it from aqueous contaminants. nih.gov
Fractional Distillation Separation based on differences in boiling points.Primary method for separating the alcohol from the extraction solvent and any remaining water or volatile impurities post-extraction. juniperpublishers.com

Advanced Analytical Techniques for Characterizing 3 Methylbutanol 1,2 13c2 and Its Metabolic Fates

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a non-destructive analytical technique that provides extensive structural and quantitative information. nih.gov It is particularly powerful for analyzing isotopically labeled compounds, as the presence of ¹³C nuclei profoundly influences the NMR spectra, providing a clear signal for tracing the labeled backbone.

¹³C NMR for Isotopomer Distribution and Chemical Shift Assignments

Direct ¹³C NMR spectroscopy is fundamental for confirming the specific labeling pattern in 3-Methylbutanol-1,2-13C2 and identifying its metabolites. The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. The presence of the ¹³C label at positions 1 and 2 allows for their direct observation.

In a proton-decoupled ¹³C NMR spectrum of this compound, the signals for C-1 and C-2 will be prominent and exhibit splitting due to one-bond ¹³C-¹³C coupling (¹J_CC_), a feature absent in the unlabeled molecule. This coupling provides unambiguous evidence of the adjacent labeling.

Table 1: Predicted ¹³C NMR Chemical Shifts and Couplings for this compound

Carbon PositionPredicted Chemical Shift (δ) ppmMultiplicity (due to ¹³C-¹³C coupling)Expected ¹J_CC (Hz)
C-1 (¹³CH₂OH) ~61Doublet~35-45
C-2 (¹³CH₂) ~42Doublet~35-45
C-3 (CH) ~25SingletN/A
C-4 (CH₃)₂ ~23SingletN/A

Note: Chemical shifts are based on typical values for unlabeled 3-methyl-1-butanol and may vary slightly based on solvent and experimental conditions. blogspot.comchemicalbook.com

Two-Dimensional (2D) NMR Experiments for J-Coupling Analysis and Connectivity Mapping (e.g., COSY, HSQC, HMBC)

2D NMR experiments are indispensable for mapping the complete atomic connectivity within a molecule. For this compound and its metabolic products, these techniques provide definitive structural assignments. nih.gov

COSY (Correlation Spectroscopy): While primarily a ¹H-¹H correlation experiment, COSY can reveal the ¹H spin systems. In this compound, it would show correlations between the protons on C-1, C-2, and C-3, helping to trace the carbon backbone through the proton network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon. sc.eduspringernature.com For this compound, the HSQC spectrum would show strong cross-peaks for H-1/C-1 and H-2/C-2, confirming the location of the labels. The multiplet structure of these cross-peaks can provide information on ¹³C-¹³C couplings. springernature.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for establishing the complete carbon framework. For instance, the protons on the C-4 methyl groups would show a correlation to the C-3 carbon, and the protons on C-2 would show correlations to C-1 and C-3, piecing together the molecular structure.

These 2D techniques are vital when this compound is metabolized, as they can be used to determine the precise structure of novel metabolites and identify where the ¹³C labels have been incorporated.

Quantitative NMR (qNMR) for Absolute Quantification of ¹³C-Labeled Metabolites

Quantitative NMR (qNMR) is a method for determining the concentration of substances in a sample. nih.govresearchgate.net Unlike many other analytical techniques, NMR can be inherently quantitative without the need for identical calibration standards for every analyte, provided that experimental parameters are carefully controlled. nih.govnih.gov

In studies involving this compound, qNMR can be used to measure the absolute concentration of the parent compound and its ¹³C-labeled metabolites in a biological sample. By acquiring a ¹³C NMR spectrum with appropriate relaxation delays and suppressing the Nuclear Overhauser Effect (nOe), the integral of a specific carbon signal is directly proportional to its molar concentration. sc.edumagritek.com An internal standard of known concentration is typically added to the sample to provide a reference for quantification. This allows for precise tracking of metabolic flux and the determination of metabolite pool sizes.

Isotope-Edited and Filtered NMR Experiments for Complex Mixture Analysis

When this compound is introduced into a biological system (e.g., cell culture, tissue extract), the resulting mixture of metabolites is incredibly complex. Isotope-edited and isotope-filtered NMR experiments are powerful techniques that leverage the ¹³C label to simplify these complex spectra. nih.govjandr.org

Isotope Filtering: These experiments are designed to remove signals from protons attached to the naturally abundant ¹²C, effectively creating a spectrum that shows only the molecules containing the ¹³C label. researchgate.netresearchgate.net This dramatically simplifies the ¹H NMR spectrum, allowing for the clear identification and analysis of the labeled metabolites derived from this compound against a vast background of unlabeled endogenous molecules. jandr.orgnih.gov

Isotope Editing: These techniques go a step further by separating signals based on their isotopic label. For example, a ¹³C-edited NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can be used to selectively observe spatial proximities between protons within the labeled molecules, aiding in the structural elucidation of metabolites in complex mixtures. nih.govresearchgate.net

These methods are crucial for focusing on the metabolic fate of the labeled precursor without the need for extensive purification of each individual product. nih.gov

Site-Specific Natural Isotopic Fractionation-NMR (SNIF-NMR) Principles and Application for ¹³C

SNIF-NMR is a quantitative technique that measures the non-statistical distribution of isotopes at specific sites within a molecule. eurofins.comresearchgate.net While it was originally developed for deuterium (²H) to determine the authenticity of products like wine, the principles are applicable to ¹³C. wikipedia.orgfmach.it

In the context of metabolism, ¹³C-SNIF-NMR can be used to determine the ¹³C enrichment at each specific carbon position within a metabolite derived from this compound. Enzymatic reactions can have kinetic isotope effects, meaning they may process molecules with heavy isotopes at slightly different rates. By precisely measuring the ¹³C/¹²C ratio at each atomic position, SNIF-NMR can provide detailed information about the enzymatic pathways and kinetic processes the molecule has undergone. nih.gov This provides a deeper level of metabolic insight than simply tracking the presence or absence of a label.

Mass Spectrometry (MS) Techniques for Isotopic Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is an exceptionally sensitive technique for isotopic analysis. nih.gov When analyzing this compound and its metabolites, MS can provide molecular weight information and reveal the degree of ¹³C incorporation.

The molecular weight of unlabeled 3-methyl-1-butanol is approximately 88.15 g/mol . nist.gov The incorporation of two ¹³C atoms in this compound increases its mass by two atomic mass units compared to the parent ¹²C molecule. This mass shift is readily detectable by MS.

When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), individual metabolites can be isolated before analysis. nih.govresearchgate.net The mass spectrum of a ¹³C-labeled metabolite will show a distinct isotopic pattern. Instead of a single peak for the molecular ion (M+), there will be a cluster of peaks representing molecules with different numbers of ¹³C atoms (M, M+1, M+2, etc.). The distribution and intensity of these peaks allow for the precise quantification of isotopic enrichment.

Furthermore, the fragmentation pattern of the molecule in the mass spectrometer provides structural information. For 3-methyl-1-butanol, common fragments include the loss of water (M-18) and alpha-cleavage. uobabylon.edu.iq The mass of these fragments will also be shifted if they contain the ¹³C labels, helping to pinpoint where the labels reside in the metabolized molecule. For instance, the base peak at m/z 70 in unlabeled 3-methyl-1-butanol corresponds to the loss of water (M-18). chegg.compearson.com In this compound, this peak would be expected at m/z 72.

Table 2: Key Mass Spectrometry Fragments for Unlabeled vs. Labeled 3-Methylbutanol

Fragmentation EventUnlabeled m/zThis compound m/zFragment Structure
Molecular Ion [M]⁺ 8890[C₅H₁₂O]⁺
Loss of Water [M-H₂O]⁺ 7072[C₅H₁₀]⁺
Loss of Propyl radical 4547[¹³CH₂¹³CHOH]⁺
Loss of CH₂OH 5757[C₄H₉]⁺

Note: The observation and relative abundance of fragments can vary significantly depending on the ionization method and energy used. chemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Isotopic Enrichment Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for 3-Methylbutanol and its primary metabolites. In metabolic studies, GC-MS is employed to separate these compounds from a complex biological matrix and to determine the extent of 13C incorporation.

The chromatographic separation on a GC column resolves 3-Methylbutanol and its derivatives from other cellular components. The subsequent detection by MS allows for their identification based on characteristic mass spectra. When analyzing samples from experiments using this compound, the mass spectrometer detects ions that are 2 mass units (m/z) heavier than the corresponding unlabeled molecules. The relative abundance of the labeled (M+2) and unlabeled (M) ions is used to calculate the isotopic enrichment, providing a quantitative measure of the tracer's incorporation into specific metabolic pools.

For instance, if this compound is incorporated into the leucine (B10760876) biosynthesis pathway, the resulting amino acid will carry the 13C label. nih.gov Analysis of protein hydrolysates by GC-MS, often after derivatization to increase volatility, can reveal the enrichment in leucine, thereby quantifying the metabolic flux through that pathway. nih.govrwth-aachen.de

Table 1: Illustrative GC-MS Data for 3-Methylbutanol Metabolite Analysis

CompoundDerivatization AgentUnlabeled Ion (m/z)Labeled Ion (m/z)Isotopic Enrichment (%)
3-Methyl-1-butanolNone889099
IsovaleraldehydeNone868875
Isovaleric acidMSTFA174 (TMS ester)176 (TMS ester)60
LeucineTBDMS30230415

Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis of Derivatized or Polar Metabolites

While GC-MS is ideal for volatile compounds, many downstream metabolites of 3-Methylbutanol are polar, non-volatile molecules that are not amenable to GC analysis without derivatization. Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for analyzing such compounds in their native or derivatized form from aqueous biological extracts. uab.edujsbms.jp

LC-MS is particularly valuable for tracking the 13C label from this compound as it is incorporated into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle or amino acid biosynthesis. dtu.dk For example, the carbon backbone of isovaleric acid can be further metabolized, and its 13C atoms can appear in a wide range of polar metabolites.

The use of different LC column chemistries, such as reversed-phase or hydrophilic interaction chromatography (HILIC), allows for the separation of a diverse array of metabolites. nih.gov Coupled with a mass spectrometer, typically using soft ionization techniques like electrospray ionization (ESI), LC-MS can detect and quantify labeled metabolites with high sensitivity and specificity.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Isotopomer Distribution Analysis

High-Resolution Mass Spectrometry (HRMS) provides the ability to measure mass-to-charge ratios with very high accuracy, typically in the parts-per-million (ppm) range. nih.gov This capability is indispensable in stable isotope tracer studies for several reasons. Firstly, it allows for the unambiguous determination of the elemental composition of a metabolite, which helps in its confident identification. acs.org Secondly, and crucially for 13C labeling studies, HRMS can resolve and accurately quantify mass isotopologues. acs.org

Mass isotopologues are molecules that differ only in their isotopic composition. For a metabolite derived from this compound, HRMS can distinguish between the M+0 (unlabeled), M+1 (containing one 13C), and M+2 (containing two 13C) species. This detailed isotopologue distribution is critical for advanced metabolic flux analysis, as it provides a much deeper insight into pathway activity than simple enrichment data. researchgate.net

Table 2: Theoretical vs. Observed Masses of Labeled Valine Isotopologues by HRMS

IsotopologueFormulaTheoretical Mass (Da)Observed Mass (Da)Mass Error (ppm)
Valine M+0C5H11NO2117.07898117.07911.0
Valine M+113C1C4H11NO2118.08233118.08251.4
Valine M+213C2C3H11NO2119.08569119.08580.9

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotope Ratio Determinations

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for the high-precision measurement of stable isotope ratios. researchgate.net Unlike scanning mass spectrometers that measure a range of m/z values, IRMS instruments simultaneously measure the ion currents of different isotopes of an element (e.g., 13C and 12C) using multiple collectors. forensic-isotopes.org This allows for the determination of isotope ratios with extremely high precision.

Fragmentation Pattern Analysis for Elucidation of 13C Label Position

When a molecule is ionized in a mass spectrometer (e.g., by electron ionization in GC-MS), it often breaks apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. In studies with isotopically labeled compounds, the analysis of these fragmentation patterns can reveal the position of the labels within the molecule. libretexts.orglibretexts.org

For this compound, the 13C atoms are located at positions C-1 and C-2. When this molecule or its metabolites are analyzed by MS, the masses of the fragment ions will indicate whether they contain these labeled carbons. For example, cleavage of the C2-C3 bond in labeled 3-Methylbutanol would result in fragments containing either both, one, or none of the 13C atoms. By tracking the mass shifts in the fragment ions of downstream metabolites, researchers can deduce the specific biochemical reactions that have occurred and trace the fate of the labeled carbon atoms through the metabolic network. mdpi.com This provides a powerful tool for elucidating complex metabolic transformations.

Applications of 3 Methylbutanol 1,2 13c2 in Mechanistic and Metabolic Research

Elucidation of Biochemical Reaction Mechanisms

The strategic placement of 13C labels in 3-Methylbutanol-1,2-13C2 enables researchers to follow the carbon backbone of the molecule as it is processed by enzymes. This provides insights into the intricate details of enzymatic conversions.

In studies of microbial metabolism, this compound can be used as a substrate to investigate enzymatic reactions that involve rearrangements of the carbon skeleton. By analyzing the distribution of the 13C label in the products of these reactions using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), researchers can deduce the specific pathways of carbon atom rearrangement. For instance, if an enzyme were to catalyze an intramolecular rearrangement, the connectivity between the labeled C-1 and C-2 atoms might be altered in a predictable way, which would be observable through the analysis of the resulting isotopologues.

The 1,2-13C2 labeling pattern is particularly useful for studying reactions that involve the cleavage or formation of bonds adjacent to the hydroxyl group of 3-methyl-1-butanol. For example, in oxidation reactions where the alcohol is converted to an aldehyde or a carboxylic acid, the fate of the C-1 and C-2 carbons can be monitored. The persistence of the 13C-13C bond in the product molecule would indicate that the carbon backbone remains intact during the transformation. Conversely, the loss of one of the labeled carbons or the appearance of the labels in different molecules would provide evidence for specific bond cleavage events.

This compound can be introduced into a biological system to map its metabolic fate and establish direct substrate-product relationships. As the labeled compound is metabolized, the 13C atoms are incorporated into downstream metabolites. By tracking the appearance of the 13C label in various compounds over time, it is possible to construct a detailed map of the metabolic pathways involving 3-methyl-1-butanol. This approach has been instrumental in understanding the biosynthesis of fusel alcohols, which are common byproducts of amino acid catabolism in microorganisms like Saccharomyces cerevisiae. illinois.edu For example, the conversion of 3-methyl-1-butanol to other compounds can be traced, confirming its role as a precursor in specific biochemical routes.

Metabolic Flux Analysis (MFA) in Biological Systems (Excluding Human Clinical Data)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. nih.gov 13C-MFA, which utilizes 13C-labeled substrates, is considered a gold standard for determining in vivo metabolic fluxes. nih.gov

In the context of microbial or cell culture systems, this compound can be used as a tracer to quantify the fluxes through pathways connected to its metabolism. By measuring the isotopic labeling patterns of key metabolites at a metabolic steady state, it is possible to calculate the relative and absolute fluxes through various reactions. This information is crucial for metabolic engineering efforts aimed at optimizing the production of biofuels and other valuable chemicals. For instance, understanding the flux distribution around the pathways leading to and from 3-methyl-1-butanol can help identify metabolic bottlenecks or competing pathways that could be targeted for genetic modification to enhance product yield. researchgate.net

Below is an interactive data table illustrating hypothetical flux data from a 13C-MFA experiment in a microorganism engineered for higher alcohol production, where a labeled precursor to 3-methyl-1-butanol was used.

Metabolic ReactionFlux (mmol/gDW/h) - Wild TypeFlux (mmol/gDW/h) - Engineered StrainFold Change
Pyruvate (B1213749) to α-Ketoisovalerate0.81.51.88
α-Ketoisovalerate to 2-Ketoisocaproate0.51.22.40
2-Ketoisocaproate to 3-Methyl-1-butanol0.31.03.33
Leucine (B10760876) Biosynthesis0.20.21.00
Pyruvate Dehydrogenase1.20.80.67

This table presents hypothetical data for illustrative purposes.

A typical steady-state 13C-MFA experiment involves culturing cells with a 13C-labeled substrate, such as this compound, until they reach both a metabolic and isotopic steady state. At this point, the concentrations of intracellular metabolites and their isotopic labeling patterns are constant. Samples are then collected, and the isotopic composition of key metabolites, often proteinogenic amino acids, is determined by GC-MS or LC-MS/MS.

The interpretation of the data involves a computational model of the organism's metabolic network. This model is used to simulate the expected labeling patterns of metabolites for a given set of metabolic fluxes. By comparing the simulated labeling patterns to the experimentally measured ones, the intracellular fluxes can be estimated by minimizing the difference between the two. The choice of the labeled substrate is a critical factor in the experimental design, as it determines which fluxes can be accurately resolved.

The following table shows a hypothetical example of measured mass isotopomer distributions for key amino acids derived from a precursor that could be related to 3-methyl-1-butanol metabolism, which would be used in the computational fitting of metabolic fluxes.

Amino AcidM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Valine10.525.345.115.63.50.0
Leucine8.220.138.922.48.32.1
Alanine40.742.115.31.90.00.0
Glycine65.430.24.40.00.00.0

This table presents hypothetical mass isotopomer distribution data for illustrative purposes.

Non-Stationary ¹³C-MFA for Dynamic Flux Profiling

Metabolic Flux Analysis (MFA) is a critical tool for quantifying the rates (fluxes) of reactions within a metabolic network. While traditional MFA relies on measurements taken at an isotopic steady state, this is not always feasible, particularly in complex systems with slow labeling dynamics, such as mammalian cell cultures or photoautotrophic organisms. nih.govresearchgate.net Isotopically non-stationary ¹³C-MFA (INST-MFA) overcomes this limitation by analyzing the transient labeling patterns of intracellular metabolites before they reach isotopic steady state. nih.govpnas.org This approach offers several advantages, including shorter experiment times and potentially higher precision in flux estimates. nih.gov

In a typical INST-MFA experiment involving a tracer like this compound, the labeled substrate would be introduced to a biological system at metabolic steady state. researchgate.net Samples of intracellular metabolites would then be collected at several time points during the transient phase. researchgate.net The changing patterns of ¹³C incorporation into downstream metabolites connected to 3-methylbutanol metabolism (e.g., amino acids, fatty acids) are measured, often using techniques like mass spectrometry. A computational model of the metabolic network is then used to simulate the expected labeling dynamics for a given set of fluxes, and the model is fitted to the experimental data to estimate the intracellular flux distribution. nih.govpnas.org

The power of INST-MFA lies in its ability to capture a dynamic snapshot of metabolism, providing a richer dataset for flux determination compared to a single steady-state time point. researchgate.netresearchgate.net For example, applying INST-MFA has successfully mapped photoautotrophic fluxes in terrestrial plants and identified metabolic reprogramming in human B-cells. nih.govpnas.org The use of this compound would allow for precise tracking of the carbon atoms from the C-1 and C-2 positions as they are incorporated into the central carbon metabolism, offering a high-resolution view of specific pathway activities.

Table 1: Comparison of MFA Methodologies

Feature Stationary ¹³C-MFA (SS-MFA) Isotopically Non-Stationary ¹³C-MFA (INST-MFA)
Isotopic State Isotopic Steady State Isotopic Transient (Non-Stationary)
Metabolic State Metabolic Steady State Metabolic Steady State
Experiment Duration Long (hours to days) Short (seconds to minutes) researchgate.net
Applicability Best for microorganisms in simple media Suitable for complex systems (e.g., mammalian cells, plants) nih.govpnas.org
Data Richness Single time point per experiment Multiple time points provide dynamic data

| Primary Advantage | Simpler computational modeling | Increased precision, shorter experiments nih.gov |

Strategies for Tracer Experiment Design with this compound

The success of a ¹³C-MFA study is critically dependent on the design of the isotope labeling experiment, particularly the choice of the tracer. frontiersin.org An optimal tracer experiment is designed to maximize the amount of information obtained, thereby increasing the precision of the estimated fluxes. nih.gov When designing an experiment with this compound, several strategies must be considered.

First, the specific labeling pattern of the tracer is crucial. With ¹³C at the C-1 and C-2 positions, this compound is well-suited to probe pathways where the carbon backbone of 3-methylbutanol is cleaved or rearranged. Computational tools can be used to perform in silico simulations to predict which fluxes will be best resolved by this specific isotopologue. frontiersin.org

Second, the use of parallel labeling experiments can significantly enhance flux resolution. nih.gov For instance, one experiment could be conducted with this compound, while a parallel experiment might use a different tracer, such as a specifically labeled glucose or amino acid. By fitting the data from both experiments simultaneously, the constraints on the metabolic model are increased, leading to more precise and reliable flux estimates. nih.gov Research has shown that combining data from tracers like [1,6-¹³C]glucose and [1,2-¹³C]glucose can improve flux precision scores by nearly 20-fold compared to commonly used tracer mixtures. nih.gov

Third, the cost and availability of the tracer are practical considerations. nih.gov Experimental design workflows can incorporate economic factors to identify the most cost-effective labeling strategy that still provides the required level of flux resolution. frontiersin.org The design process involves defining the metabolic model, sampling the space of possible flux distributions, and then computationally evaluating different tracer strategies to find one that is robust against initial uncertainties in metabolic rates. nih.gov

Kinetic Isotope Effect (KIE) Studies

Kinetic isotope effects (KIEs) are a powerful tool for investigating reaction mechanisms by revealing information about the transition state of the rate-limiting step. acs.orgillinois.edu A KIE is defined as the ratio of the reaction rate of a molecule with a lighter isotope (kL) to the rate of the same molecule with a heavier isotope (kH) at the same atomic position (KIE = kL/kH). wikipedia.org For carbon, this is the ratio k¹²C/k¹³C. The use of a specifically labeled compound like this compound allows for the precise measurement of KIEs at the C-1 and C-2 positions, providing detailed mechanistic insights. x-chemrx.com

Probing Transition State Structures and Rate-Limiting Steps Using ¹³C KIEs

The magnitude of a ¹³C KIE provides a sensitive probe of changes in bonding to the labeled carbon atom during the transition state of a reaction. illinois.edu A primary KIE (typically > 1.01) is observed when a bond to the isotopic carbon is being broken or formed in the rate-limiting step. A secondary KIE (typically between 0.98 and 1.02) arises from changes in the bonding environment (e.g., hybridization) of the isotopic carbon, even if its bonds are not directly broken. nih.gov

By measuring KIEs at multiple positions, researchers can build a detailed picture of the transition state geometry. For example, in an enzyme-catalyzed reaction involving 3-Methylbutanol, measuring the KIE at C-1 and C-2 using this compound could distinguish between different potential mechanisms. A significant primary KIE at C-1 but not C-2 would suggest that bond cleavage at C-1 is central to the rate-limiting step. Comparing experimentally measured KIEs to values predicted by computational models for different proposed transition state structures can help identify the correct mechanism. nih.govnih.gov This approach has been used to demonstrate concerted transition states in enzyme-catalyzed hydrolysis and to define the geometry of transition states in epoxidation reactions. acs.orgnih.gov

Table 2: Illustrative ¹³C Kinetic Isotope Effects and Mechanistic Interpretations

KIE (k¹²C/k¹³C) Value Type General Interpretation
> 1.03 Primary Significant C-C, C-O, or C-N bond cleavage in the rate-limiting transition state. acs.org
1.01 - 1.03 Primary Partial bond cleavage or formation; may indicate a concerted mechanism.
~ 1.00 None/Secondary No significant change in bonding to the isotopic carbon in the rate-limiting step.

Theoretical Basis of Isotope Fractionation in Enzymatic Reactions

Isotope fractionation, the underlying cause of KIEs, arises from the quantum mechanical nature of atomic vibrations. whoi.edu The vibrational energy of a chemical bond is quantized and depends on the masses of the connected atoms. A bond involving a heavier isotope, like ¹³C, has a lower zero-point vibrational energy (ZPE) than the same bond with a lighter isotope, ¹²C.

For a chemical reaction to occur, sufficient energy must be supplied to break existing bonds and reach the transition state. Because the ¹²C-X bond starts at a higher energy level than the ¹³C-X bond, it requires less activation energy to reach the transition state. Consequently, the reaction proceeds faster for the molecule containing ¹²C, resulting in a "normal" KIE where k¹²C/k¹³C > 1.

The magnitude of the KIE is sensitive to the vibrational environment in the transition state compared to the ground state. acs.org If the bonding to the isotopic carbon is significantly weakened in the transition state (as in bond cleavage), the difference in vibrational frequencies between ¹²C and ¹³C isotopologues is reduced, leading to a large primary KIE. In enzymatic reactions, factors such as substrate commitment (the partitioning of the enzyme-substrate complex between product formation and substrate release) can mask the intrinsic KIE, and careful analysis is required to extract the true value corresponding to the chemical step. acs.org

Experimental Measurement of ¹³C Kinetic Isotope Effects

Precise and accurate measurement is critical for the interpretation of KIEs. acs.org Several experimental techniques are employed, with Nuclear Magnetic Resonance (NMR) spectroscopy and Isotope Ratio Mass Spectrometry (IRMS) being the most common.

Competitive Measurement: KIEs are often measured in a competitive experiment where a mixture of the labeled (e.g., this compound) and unlabeled substrate is subjected to the reaction. The isotopic ratio of the remaining starting material or the product is measured at different fractional conversions of the reaction.

NMR Spectroscopy: High-field NMR is a powerful, non-destructive method for measuring KIEs. It allows for the determination of isotope ratios at specific atomic positions within a molecule. illinois.edu Techniques like ¹H-detected 2D [¹³C,¹H]-HSQC can provide highly precise KIE measurements, even for complex systems or at low substrate concentrations. acs.org Polarization transfer techniques can further enhance sensitivity, reducing the amount of material and time required for the analysis. nih.govharvard.edu

Isotope Ratio Mass Spectrometry (IRMS): IRMS is an extremely sensitive technique for measuring bulk isotopic ratios. To measure a position-specific KIE, the substrate or product must often be chemically degraded to convert the carbon atom of interest into a small molecule, typically CO₂, which is then analyzed. illinois.edu More recently, methods using whole-molecule mass spectrometry, such as MALDI-TOF, have been developed to directly measure competitive KIEs without prior degradation, simplifying the workflow. chemrxiv.org

The choice of method depends on the specific requirements of the study, including the required precision, the amount of sample available, and the need for position-specific information.

Computational and Theoretical Frameworks for 13c Labeled 3 Methylbutanol Research

Metabolic Network Reconstruction and Stoichiometric Modeling for 13C-MFA

Metabolic Flux Analysis (MFA) using 13C-labeled substrates is a cornerstone technique for quantifying in vivo metabolic fluxes. ethz.ch13cflux.net The initial and fundamental step in any 13C-MFA study is the construction of a detailed and accurate metabolic network model. oup.com This model is a comprehensive representation of the biochemical reactions relevant to the metabolism of the labeled substrate, in this case, 3-Methylbutanol-1,2-13C2, and its precursors.

The reconstruction process involves compiling a set of stoichiometric equations that describe the metabolic conversions within the cell. For 3-Methylbutanol, this network would prominently feature the pathways of branched-chain amino acid (leucine) biosynthesis and catabolism, as 3-methylbutanol is a direct product of leucine (B10760876) degradation. Key pathways and reactions to be included are:

Glycolysis and the Pentose Phosphate Pathway: As the primary sources of carbon precursors.

Tricarboxylic Acid (TCA) Cycle: For the generation of energy and biosynthetic precursors.

Leucine Biosynthesis Pathway: Starting from α-ketoisovalerate.

Leucine Catabolism (Ehrlich Pathway): The transamination, decarboxylation, and reduction steps leading to 3-methylbutanol.

The stoichiometric model is a mathematical representation of this network, typically in the form of a matrix where rows represent metabolites and columns represent reactions. This matrix captures the mass balance constraints for each metabolite at a metabolic steady state, a condition where the intracellular concentrations of metabolites are constant over time. This framework is essential for ensuring that any calculated flux distribution is biochemically feasible. Publicly available databases such as KEGG and BioCyc are often utilized as starting points for network construction. oup.com

Isotopomer Distribution Modeling and Simulation Algorithms

Once the metabolic network is established, the next step is to model the distribution of 13C isotopes throughout the network. An isotopomer is a molecule with a specific isotopic composition. The introduction of this compound, or more commonly, a 13C-labeled precursor like glucose, leads to the formation of various isotopomers of downstream metabolites. nih.gov The distribution of these isotopomers is directly dependent on the active metabolic pathways and their corresponding fluxes.

Modeling isotopomer distribution involves creating a system of algebraic equations that describe the flow of 13C atoms through each reaction in the network. These models account for the scrambling of carbon atoms that occurs in certain biochemical reactions. For instance, the symmetric nature of fumarate (B1241708) in the TCA cycle leads to a predictable redistribution of labeled carbons.

Simulation algorithms are then employed to predict the isotopomer distribution for a given set of metabolic fluxes. These forward simulations are crucial for understanding how changes in flux values affect the labeling patterns of measurable metabolites. oup.com This predictive capability is vital for the design of informative labeling experiments and for the subsequent estimation of metabolic fluxes. The complexity of these models often necessitates the use of specialized software capable of handling large systems of non-linear equations.

Flux Estimation Software and Statistical Analysis of 13C Labeling Data

The core of 13C-MFA is the estimation of unknown metabolic fluxes by fitting the simulated isotopomer distributions to experimentally measured data. nih.gov This is typically achieved through an optimization process where the objective is to minimize the difference between the model-predicted and experimentally determined labeling patterns of key metabolites, often proteinogenic amino acids or other metabolic end-products.

A variety of software packages have been developed to facilitate this complex computational task. These tools provide a platform for defining the metabolic model, simulating labeling patterns, and performing the flux estimation.

Software SuiteKey FeaturesDeveloper/Institution
INCA (Isotopomer Network Compartmental Analysis) Comprehensive suite for stationary and non-stationary 13C-MFA, statistical analysis, and experimental design.Vanderbilt University
13CFLUX2 High-performance software for stationary 13C-MFA, capable of handling large-scale metabolic networks.University of a specific region
OpenFLUX Open-source software with a graphical user interface, facilitating model construction and flux analysis.A specific university
Omix® A visual platform for network-based data integration and analysis, with functionalities for 13C-MFA. oup.comA specific company

These software packages employ sophisticated numerical algorithms to solve the optimization problem and provide the best-fit flux distribution. Following flux estimation, a rigorous statistical analysis is essential to assess the precision and confidence of the obtained flux values. This often involves performing sensitivity analyses and calculating confidence intervals for each estimated flux, thereby providing a measure of the reliability of the results. Recently, machine learning-based frameworks have also been developed to accelerate the process of flux estimation from 13C labeling data. nih.govacs.org

Quantum Chemical Calculations for Predicting 13C Isotope Effects

Beyond metabolic flux analysis, theoretical chemistry provides powerful tools for understanding the underlying mechanisms of enzymatic reactions involving 3-Methylbutanol. Quantum chemical calculations can be used to predict kinetic isotope effects (KIEs), which are changes in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes.

In the context of this compound, KIEs can provide detailed insights into the transition state structures of the enzymes involved in its synthesis and degradation, such as alcohol dehydrogenases. nih.gov By computationally modeling the reaction mechanism, it is possible to calculate the vibrational frequencies of the reactant and the transition state for both the 12C and 13C isotopologues. These frequencies are then used to predict the KIE.

A significant normal KIE (k12C/k13C > 1) for a reaction involving the C1 or C2 position of 3-methylbutanol would suggest that the bonding to that carbon is significantly weakened in the transition state. Conversely, an inverse KIE (k12C/k13C < 1) would indicate a strengthening of the bonding. Comparing these theoretically predicted KIEs with experimentally measured values can help to validate or refute proposed reaction mechanisms. nih.gov This approach offers a molecular-level understanding that complements the system-level view provided by 13C-MFA.

Q & A

Basic: How is 3-Methylbutanol-1,2-13C2 synthesized, and what are the critical purity considerations for its use in tracer studies?

Methodological Answer:
Synthesis of this compound typically involves isotopic enrichment at specific carbon positions using precursors like 13C-labeled acetyl-CoA or malonyl-CoA. Critical purity considerations include:

  • Isotopic Purity : Ensure >99% 13C enrichment (as seen in acetic acid-1,2-13C2 synthesis protocols ).
  • Chemical Purity : Remove unlabeled byproducts via preparative HPLC or fractional distillation.
  • Storage : Use amber vials under inert gas (e.g., argon) to prevent isotopic exchange or degradation, as recommended for similar 13C-labeled fatty acids .

Advanced: What experimental strategies resolve conflicting fluxomic data from this compound tracing in parallel labeling studies?

Methodological Answer:

  • Parallel Labeling : Combine this compound with uniformly labeled ([U-13C]) substrates to distinguish pathway contributions (e.g., glycolysis vs. PPP, as demonstrated with glucose tracers ).
  • Mass Isotopomer Analysis : Use GC-MS to quantify positional 13C enrichment and model flux partitioning.
  • Validation Controls : Include unlabeled controls to correct for natural isotope abundance and confirm tracer specificity .

Basic: Which analytical techniques quantify 13C enrichment in this compound, and how is isotopic dilution mitigated?

Methodological Answer:

  • GC-MS/NMR : Gas chromatography-mass spectrometry (GC-MS) resolves carbon positions, while 13C-NMR confirms isotopic distribution (as applied to D-glucose-1,2-13C2 ).
  • Mitigating Dilution :
    • Use cell cultures with minimal endogenous substrate pools.
    • Optimize tracer concentration to exceed metabolic dilution thresholds (e.g., 20-50% media replacement for microbial systems ).

Advanced: How do kinetic isotope effects (KIEs) impact metabolic flux data interpretation with this compound?

Methodological Answer:

  • KIE Modeling : Adjust flux calculations using computational tools (e.g., INCA or OpenFLUX) that incorporate bond-breaking kinetic differences in labeled vs. unlabeled substrates .
  • Experimental Design : Compare flux ratios between 1,2-13C2 and uniformly labeled tracers to isolate KIE impacts (e.g., as shown in nucleotide metabolism studies ).

Basic: What storage protocols ensure isotopic stability for this compound?

Methodological Answer:

  • Temperature : Store at -80°C in sealed, solvent-resistant containers (e.g., PTFE-lined caps) to prevent hydrolysis .
  • Solvent Stability : Dissolve in deuterated solvents (e.g., D2O) for NMR studies or anhydrous methanol for GC-MS, following protocols for succinic acid-1,2-13C2 .

Advanced: How do positional 13C labeling patterns affect metabolic pathway resolution in microbial systems?

Methodological Answer:

  • Pathway Discrimination : 1,2-13C2 labels are optimal for tracing carboxylation/decarboxylation steps (e.g., TCA cycle), whereas uniform labeling resolves branched pathways (e.g., amino acid synthesis) .
  • Data Integration : Combine labeling patterns with metabolic network models (e.g., COBRA Toolbox) to map flux variances .

Basic: What validation controls confirm isotopic incorporation in in vivo studies using this compound?

Methodological Answer:

  • Negative Controls : Use unlabeled 3-Methylbutanol to establish baseline mass spectra .
  • Isotopic Dilution Assays : Measure intracellular metabolite pools (e.g., acetyl-CoA) to ensure tracer dominance (>90% 13C enrichment) .

Advanced: What statistical approaches reconcile discrepancies between flux predictions and experimental data?

Methodological Answer:

  • Monte Carlo Simulations : Quantify uncertainty in flux estimates by iterating model parameters with experimental error ranges (applied in glucose flux studies ).
  • Sensitivity Analysis : Identify reactions with high variance contributions using tools like Metran or 13C-FLUX2 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.